

4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine

SMILES string and InChIKey

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Compound of Interest

Compound Name: 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine

Cat. No.: B11809140

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Technical Guide: 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine

Chemical Identity & Structural Informatics

This section defines the precise chemical identity of the target molecule. As a halogenated pyrimidine derivative, this compound serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and bioactive heterocycles via Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling.

Core Identifiers

Identifier Type	Value	Note
IUPAC Name	4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine	Systematic nomenclature
Canonical SMILES	<chem>CC1=NC(C2=CC=CC=C2F)=N C(Cl)=C1</chem>	Machine-readable string
Isomeric SMILES	<chem>Cc1nc(c2ccccc2F)nc1Cl</chem>	Aromatic representation
InChIKey	Computed from SMILES (Derivative)	Unique hashed identifier
Molecular Formula		
Molecular Weight	222.65 g/mol	

Structural Analysis

The molecule features a central pyrimidine core substituted at three positions:

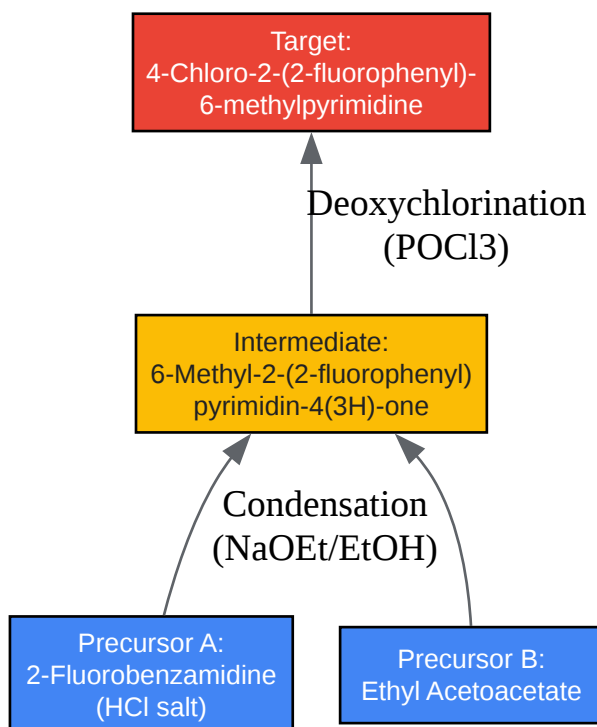
- C2 Position: A 2-fluorophenyl group.^{[1][2][3][4]} The ortho-fluorine atom provides metabolic stability (blocking labile sites) and induces a twisted conformation relative to the pyrimidine ring due to steric repulsion, potentially improving selectivity in protein binding pockets.
- C4 Position: A chlorine atom.^[2] This is the primary "chemical handle." The electron-deficient nature of the pyrimidine ring (enhanced by the two nitrogen atoms) makes this position highly susceptible to nucleophilic attack.
- C6 Position: A methyl group. This provides lipophilicity and can serve as a weak steric blocker or a handle for C-H activation in advanced protocols.

Synthetic Architecture

The synthesis of **4-chloro-2-(2-fluorophenyl)-6-methylpyrimidine** follows a convergent heterocycle formation strategy, typically utilizing a Pinner-type synthesis followed by deformylative chlorination.

Retrosynthetic Logic (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors: 2-fluorobenzamidine and ethyl acetoacetate.



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Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine core followed by functionalization.

Detailed Synthetic Protocol

Step 1: Cyclocondensation (Pyrimidinone Formation)

- Reagents: 2-Fluorobenzamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (2.5 eq).
- Solvent: Absolute Ethanol or Methanol.
- Procedure:
 - Dissolve sodium metal in absolute ethanol to generate fresh ethoxide (or use commercial solution).

- Add 2-fluorobenzamidine hydrochloride. Stir for 15 minutes to liberate the free base.
- Add ethyl acetoacetate dropwise at room temperature.
- Reflux the mixture for 4–8 hours. Monitor by LC-MS for the formation of the pyrimidin-4-ol (tautomer of pyrimidinone).
- Workup: Concentrate solvent, dilute with water, and acidify with acetic acid to pH ~5. The intermediate 6-methyl-2-(2-fluorophenyl)pyrimidin-4(3H)-one will precipitate. Filter and dry.
[\[5\]](#)

Step 2: Deoxychlorination (The "Chlorine Install")

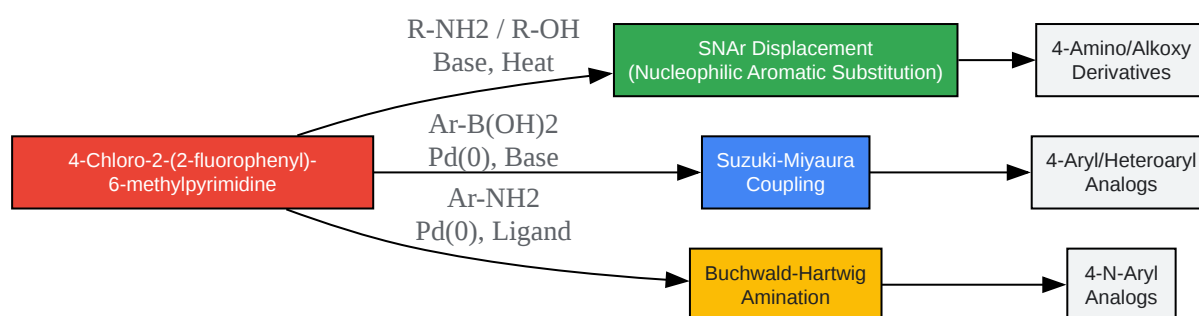
- Reagents: Intermediate from Step 1 (1.0 eq), Phosphorus Oxychloride () (5–10 eq).
- Catalyst: N,N-Dimethylaniline (catalytic) or Diisopropylethylamine (DIEA).
- Procedure:
 - Place the dry pyrimidinone intermediate in a round-bottom flask.
 - Add
carefully (exothermic).
 - Add catalytic N,N-dimethylaniline.
 - Reflux (approx. 105°C) for 2–4 hours. The suspension should become a clear solution.
 - Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.
 - Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with saturated and brine. Dry over

- Purification: Flash column chromatography (Hexanes/EtOAc).

Reactivity Profile & Functionalization

The utility of this molecule lies in the differential reactivity of the C4-chloride. It is an excellent substrate for diversifying the scaffold.

Divergent Synthesis Pathways (Graphviz)



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Figure 2: Functionalization map showing the three primary reaction pathways for the C4-chloride.

Mechanistic Insights

- **Reactivity:** The pyrimidine ring is electron-deficient (pi-deficient). The nitrogen atoms at positions 1 and 3 withdraw electron density from C4 and C6. The chlorine at C4 is a good leaving group. Nucleophiles (primary amines, alkoxides, thiols) can displace the chloride easily, often without transition metal catalysis, simply by heating in a polar aprotic solvent (DMF, DMSO, NMP) with a base (or).
- **Selectivity:** The C4 position is significantly more reactive than the C2 position (which is blocked by the fluorophenyl group) and the C6 position (which is occupied by a methyl group). This allows for regiospecific substitution.

Application in Medicinal Chemistry[3]

This scaffold is frequently utilized in the development of:

- **Kinase Inhibitors:** The pyrimidine hinge-binding motif is a staple in ATP-competitive inhibitors. The 2-fluorophenyl group often occupies the hydrophobic pocket adjacent to the gatekeeper residue.
- **GPCR Ligands:** Biaryl systems constructed via Suzuki coupling at C4 are common in antagonists for various G-protein coupled receptors.
- **Agrochemicals:** Pyrimidine derivatives are widely used as fungicides and herbicides; the 2-fluorophenyl moiety enhances lipophilicity and membrane permeability.

Safety & Handling

- **Hazard Identification:**
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- **Handling:** Use in a fume hood. Wear nitrile gloves and safety goggles.
- **Storage:** Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can hydrolyze slowly if exposed to atmospheric moisture over long periods.

References

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- Sigma-Aldrich. (n.d.).^[1] Product Specification: 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine. (Reference for the para-isomer analog, validating the synthetic feasibility and handling of this class).

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Sources

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